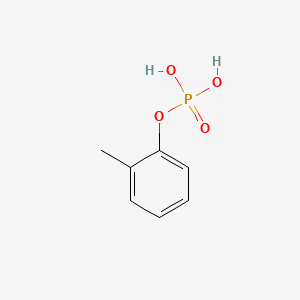

(2-Methylphenyl) Dihydrogen Phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18351-85-4 |

|---|---|

Molecular Formula |

C7H9O4P |

Molecular Weight |

188.12 g/mol |

IUPAC Name |

(2-methylphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C7H9O4P/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

InChI Key |

HUJOGFUFUMBXPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methylphenyl Dihydrogen Phosphate

Established Synthetic Pathways for Aryl Dihydrogen Phosphates

The creation of aryl dihydrogen phosphates, the class of compounds to which (2-Methylphenyl) Dihydrogen Phosphate (B84403) belongs, typically follows a two-step process: the initial phosphorylation of a phenol (B47542) to form a stable intermediate, followed by hydrolysis to yield the final dihydrogen phosphate product.

Phosphorylation Reactions Utilizing Phosphorus Oxychloride (POCl₃)

A primary and well-established method for phosphorylating phenols involves the use of phosphorus oxychloride (POCl₃). This reaction leverages the electrophilic nature of the phosphorus atom in POCl₃ and the nucleophilic character of the phenolic hydroxyl group. The reaction between a phenol and phosphorus oxychloride can be controlled to yield different products, but for the synthesis of dihydrogen phosphates, the key intermediate is an aryl phosphorodichloridate.

The reaction stoichiometry is critical; using an excess of phosphorus oxychloride helps to ensure that the phenol is mono-phosphorylated, minimizing the formation of di- and tri-aryl phosphate esters. google.com The reaction is often performed in the presence of a catalyst, such as a Lewis acid like aluminum chloride (AlCl₃), which enhances the reactivity of the phosphorylating agent. google.com The general reaction is as follows:

ArOH + POCl₃ → ArOP(O)Cl₂ + HCl

This step produces the aryl phosphorodichloridate intermediate (ArOP(O)Cl₂), releasing hydrogen chloride gas as a byproduct. google.com For sterically unhindered phenols, this reaction can proceed efficiently. rsc.org

Hydrolytic Routes from Chloridate Intermediates

The aryl phosphorodichloridate intermediate generated in the first step is not the final product but is readily converted to the target aryl dihydrogen phosphate through hydrolysis. This subsequent step involves the reaction of the phosphorodichloridate with water, which replaces the two chlorine atoms with hydroxyl groups.

ArOP(O)Cl₂ + 2H₂O → ArOP(O)(OH)₂ + 2HCl

Targeted Synthesis of (2-Methylphenyl) Dihydrogen Phosphate

The specific synthesis of this compound directly applies the general principles outlined above, using ortho-cresol as the starting material.

Derivatization from ortho-Cresol Precursors

The primary precursor for synthesizing this compound is ortho-cresol (2-methylphenol). wikipedia.org o-Cresol (B1677501) provides the necessary 2-methylphenyl (or o-tolyl) group. The synthesis begins with the phosphorylation of the hydroxyl group of o-cresol. The presence of the methyl group in the ortho position can introduce some steric considerations, but the reaction with phosphorus oxychloride remains an effective method for derivatization. google.comrsc.org

Preparation of o-Cresyl Phosphorodichloridate as an Intermediate

A key step in the targeted synthesis is the formation of o-cresyl phosphorodichloridate. A process for this conversion involves reacting o-cresol with phosphorus oxychloride. google.com To optimize the yield of the desired monosubstituted product, specific reaction conditions are employed. For instance, the reaction can be conducted at temperatures between 85°C and 130°C in the presence of a catalytic amount of aluminum chloride. google.com This method has been shown to produce cresyl phosphorodichloridate in high yields.

The following table summarizes findings from a patented process for the synthesis of cresyl phosphorodichloridate.

| Reactant | Catalyst | Temperature | Reaction Time | Product Yield | Reference |

|---|---|---|---|---|---|

| Cresol (B1669610) and POCl₃ | Aluminum Turnings | 90-100°C | 30 minutes (cooking) | 89% | google.com |

| m-Cresol and POCl₃ | Aluminum Chloride (1 mol%) | 105°C | 40-50 minutes | High Yield | google.com |

Once isolated, this o-cresyl phosphorodichloridate intermediate is then hydrolyzed as described in section 2.1.2 to yield the final this compound.

Generalized Approaches to Phosphate Ester Formation

While the phosphorus oxychloride method is common, other reagents and strategies exist for the phosphorylation of phenols, which represent generalized approaches to forming the crucial P-O-Aryl bond in phosphate esters.

A notable alternative involves the use of phosphorus pentoxide (P₂O₅) in conjunction with a phosphate ester like triethyl phosphate. researchgate.nettandfonline.com This mixture serves as a potent phosphorylating agent for phenols, often yielding the corresponding phosphate derivatives in good yields under heating. researchgate.nettandfonline.com Another classical approach is the Atherton-Todd reaction, where a dialkyl phosphite (B83602) reacts with a nucleophile (like a phenol) in the presence of a base and carbon tetrachloride. researchgate.net

Enzymatic methods also offer a highly specific route for phenol phosphorylation. For example, phenylphosphate synthase, found in certain bacteria, catalyzes the MgATP-dependent phosphorylation of phenol to phenylphosphate. nih.gov This biological approach highlights the diverse possibilities for phosphate ester synthesis.

The table below provides a summary of various methods for the phosphorylation of phenols.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Phosphorus Oxychloride | Phenol, POCl₃, Catalyst (optional) | Forms a phosphorodichloridate intermediate; widely used. | google.com |

| Phosphorus Pentoxide Mixture | Phenol, P₂O₅, Triethyl Phosphate | Simple, efficient method offering good yields. | researchgate.nettandfonline.com |

| Atherton-Todd Reaction | Phenol, Dialkyl Phosphite, CCl₄, Base | Classic method for forming phosphoramidates, adaptable for phosphates. | researchgate.net |

| Enzymatic Phosphorylation | Phenol, Phenylphosphate Synthase, MgATP | Highly specific, occurs under biological conditions. | nih.gov |

These generalized methods underscore the variety of chemical tools available for the synthesis of aryl phosphates, each with its own advantages regarding reaction conditions, substrate scope, and efficiency.

Reactions of Substituted Phenols with Phosphating Agents

The phosphorylation of substituted phenols, such as o-cresol, is a fundamental method for the synthesis of the corresponding aryl dihydrogen phosphates. This process involves the use of a phosphating agent, which is a reagent capable of transferring a phosphoryl group to the phenolic oxygen.

One of the most common and reactive phosphating agents is phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net The reaction with a phenol proceeds via the displacement of its chlorine atoms. wikipedia.org Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or an amine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct. wikipedia.orgresearchgate.net The initial reaction of o-cresol with phosphorus oxychloride would yield an aryl phosphorodichloridate intermediate, (2-methylphenyl) phosphorodichloridate. Subsequent hydrolysis of the remaining P-Cl bonds is required to generate the final dihydrogen phosphate product. The conditions for this hydrolysis must be controlled to ensure the lability of certain protective groups, if present, is maintained. researchgate.net

Another phosphating agent that can be employed is phosphorus pentachloride (PCl₅). While it is a powerful reagent, its reaction with phenols can lead to a mixture of products. The primary product is often the triaryl phosphate, with the formation of the corresponding chloro-substituted aromatic compound as a minor product. quora.com This is because the carbon-oxygen bond in phenols has partial double bond character due to resonance, making nucleophilic substitution at the aromatic carbon less favorable than phosphorylation at the oxygen. quora.com

Polyphosphoric acid (PPA) also serves as a phosphating agent for phenols. PPA is a viscous liquid that is a mixture of orthophosphoric, pyrophosphoric, and higher polyphosphoric acids. mit.edu Its use in phosphorylation is characterized by its high stability and the ease of controlling the stoichiometry of the reaction.

The reactivity of the substituted phenol is influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups on the aryl ring can accelerate certain phosphorylation reactions, while electron-withdrawing or bulky ortho substituents may hinder the reaction rate. acs.org

Monoester and Mixed Mono-/Diester Synthesis via Phosphorous Pentoxide

Phosphorus pentoxide (P₄O₁₀) is a versatile and cost-effective reagent for the phosphorylation of phenols, often leading to a mixture of mono- and diesters. The reaction is typically straightforward and can be performed under mild conditions. However, controlling the reaction to selectively yield the monoester, this compound, can be challenging as the product is often an indefinite mixture of the mono- and di-esters.

A notable method involves the treatment of phenols with a mixture of phosphorus pentoxide and triethyl phosphate at elevated temperatures (e.g., 120 °C). researchgate.net This method has been shown to be efficient for the phosphorylation of various substituted phenols, affording the corresponding phosphate derivatives in good yields. researchgate.net It is proposed that the active phosphating agent in this reaction is tetraethyl pyrophosphate, which is formed in situ from the reaction of triethyl phosphate with phosphorus pentoxide. researchgate.net The reaction is generally rapid and provides a convenient route to aryl phosphates. researchgate.net

The following table summarizes the results of the phosphorylation of various substituted phenols using a P₂O₅/triethyl phosphate system, illustrating the general applicability of this method.

Table 1: Phosphorylation of Various Substituted Phenols

| Phenol | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenol | Phenyl dihydrogen phosphate | 3 | 75 |

| p-Cresol | (4-Methylphenyl) dihydrogen phosphate | 3 | 81 |

| m-Cresol | (3-Methylphenyl) dihydrogen phosphate | 3.5 | 78 |

| p-Chlorophenol | (4-Chlorophenyl) dihydrogen phosphate | 4 | 72 |

| p-Nitrophenol | (4-Nitrophenyl) dihydrogen phosphate | 5 | 46 |

Data sourced from a study on the phosphorylation of phenols with a mixture of phosphorus pentoxide in triethyl phosphate at 120 °C. researchgate.net

Microwave irradiation has also been utilized to accelerate the reaction of phenols with phosphorus pentoxide, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. youtube.com

Mechanistic Considerations in Aryl Dihydrogen Phosphate Synthesis

The synthesis of aryl dihydrogen phosphates from phenols and phosphating agents proceeds through a phospho group transfer reaction. The mechanism of this transfer can be broadly categorized as either associative (addition-elimination) or dissociative (elimination-addition), with experimental evidence often pointing towards an Sₙ2-type mechanism at the phosphorus center. youtube.com

In an associative mechanism , the nucleophile (the phenolic oxygen) attacks the phosphorus atom of the phosphating agent first, forming a pentacoordinate intermediate. This is followed by the departure of a leaving group. youtube.com This pathway is analogous to a nucleophilic addition-elimination reaction.

Conversely, a dissociative mechanism involves the initial departure of a leaving group from the phosphating agent to form a reactive metaphosphate intermediate. This is then attacked by the nucleophilic phenol. youtube.comfrontiersin.org

The actual pathway is highly dependent on the nature of the phosphating agent, the nucleophile (the phenol), the leaving group, and the reaction conditions, including the solvent. For many phosphorylations, a concerted Sₙ2-type mechanism is favored, where the nucleophilic attack and the departure of the leaving group occur simultaneously, leading to an inversion of configuration at a stereogenic phosphorus center. youtube.com

The structure of the aryl precursor plays a significant role in the reaction kinetics.

Electronic Effects: The presence of electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl oxygen, potentially accelerating the rate of phosphorylation. acs.org Conversely, electron-withdrawing groups can decrease the nucleophilicity and slow the reaction. acs.org

Steric Effects: Steric hindrance around the phenolic hydroxyl group, such as that from a bulky ortho-substituent, can impede the approach of the phosphating agent and decrease the reaction rate. frontiersin.orgrsc.org In the case of this compound synthesis, the ortho-methyl group on the cresol precursor introduces a degree of steric hindrance that must be considered. rsc.org

In enzymatic systems, such as the phosphorylation of phenol by phenylphosphate synthase, the mechanism is highly specific and involves a ping-pong catalytic cycle. nih.gov An enzyme-bound phosphate intermediate is formed, which then acts as the phosphorylating agent for the phenol. nih.gov While distinct from the chemical syntheses described, these biological mechanisms underscore the fundamental principles of phospho group transfer.

Chemical Reactivity and Mechanistic Investigations of Phosphate Ester Transformations

Fundamental Mechanisms of Phosphate (B84403) Ester Hydrolysis

The hydrolysis of phosphate monoesters like (2-Methylphenyl) Dihydrogen Phosphate is fundamental to many chemical and biological processes. acs.org The mechanism can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.govrsc.org For aryl phosphates, the nature of the aromatic substituent significantly impacts the reaction rate and the preferred pathway. Generally, hydrolysis can occur via attack on the phosphorus center or the carbon of the ester group. nih.gov

Attack at the electrophilic phosphorus atom is the most common route for the hydrolysis of simple phosphate esters. This pathway leads to the cleavage of the P-O ester bond, releasing o-cresol (B1677501) and inorganic phosphate. Two primary mechanisms are considered for this process: a stepwise, associative mechanism involving a discrete intermediate, and a single-step, concerted mechanism.

The associative mechanism involves the initial addition of a nucleophile (typically a water molecule or hydroxide (B78521) ion) to the phosphorus atom, forming a transient pentacoordinate phosphorane intermediate. This species has a trigonal bipyramidal geometry. This intermediate is a high-energy species and its formation is often the rate-determining step. capes.gov.br The subsequent departure of the leaving group (the o-cresylate anion) from this intermediate leads to the final products.

This stepwise process, often denoted as AN + DN (Associative Nucleophilic Addition followed by Dissociative Nucleophilic Departure), is a plausible pathway for many phosphoryl transfer reactions. The stability of the pentacoordinate intermediate is a key factor; while highly unstable, it has been observed and characterized in certain enzymatic systems where the active site can stabilize such high-energy species. epa.gov For non-enzymatic hydrolysis in solution, the existence of a stable pentacoordinate intermediate is more controversial, with many reactions favoring a more concerted pathway where the pentacoordinate structure represents a transition state rather than a true intermediate. acs.org

In a concerted, SN2-like mechanism (denoted ANDN), the nucleophilic attack and the departure of the leaving group occur in a single, continuous step. This process proceeds through a single pentacoordinate transition state rather than a stable intermediate. acs.org The bonding geometry at the phosphorus atom changes from tetrahedral in the reactant to a trigonal bipyramidal arrangement in the transition state before returning to tetrahedral in the product. acs.org

This pathway is analogous to the well-known SN2 reaction at a carbon center. nih.gov The rate of this bimolecular reaction is dependent on the concentration of both the phosphate ester and the nucleophile. nih.gov Computational studies on model aryl phosphates, such as p-nitrophenyl phosphate, support the feasibility of a concerted, solvent-assisted pathway for hydrolysis in solution. acs.orgacs.org The ortho-methyl group on this compound introduces steric hindrance which might slightly decrease the rate of nucleophilic attack compared to an unsubstituted phenyl phosphate. nih.gov

Table 1: Hydrolysis Half-Life of a Related Aryl Phosphate at Various pH Values

| Compound | pH | Temperature (°C) | Half-Life |

| Tri-o-cresyl phosphate | 7 | 25 | 1.2 years |

| Tri-o-cresyl phosphate | 8 | 25 | 43 days |

| Tri-o-cresyl phosphate | 9 | 25 | 4.3 days |

This data is for the related compound Tri-o-cresyl phosphate and illustrates the pH-dependence of hydrolysis for aryl phosphates. Data sourced from PubChem. nih.gov

An alternative set of mechanisms involves the phosphate moiety acting as a leaving group, with the nucleophilic attack occurring at the carbon atom of the methylphenyl group. These pathways result in the cleavage of the O-C bond.

An SN1-like mechanism would involve the slow, unimolecular heterolysis of the C-O bond to generate a carbocation and a dihydrogen phosphate anion. This pathway is generally disfavored for aryl phosphates because the formation of an unstable aryl cation is energetically prohibitive. However, computational studies suggest that for certain alkyl phosphates with substituents capable of forming stable carbocations, C-O cleavage can become a more competitive pathway, especially upon protonation of the bridging oxygen atom. acs.orgnih.gov For this compound, the direct formation of a 2-methylphenyl cation is highly unlikely under typical hydrolysis conditions, making this pathway a minor or non-existent contributor.

In this pathway, a nucleophile directly attacks the carbon atom of the aromatic ring, displacing the phosphate group. This is generally not feasible for an sp²-hybridized aromatic carbon. However, if the attack were to occur at the methyl group's carbon, it would still be a very slow process. A more relevant consideration for related trialkyl phosphates is the SN2 attack on an alkyl carbon, where the phosphate anion serves as the leaving group. rsc.org The dihydrogen phosphate anion is a relatively stable, weak base, making it a good potential leaving group. researchgate.net Despite this, for this compound, nucleophilic attack at the phosphorus center (P-O cleavage) remains the overwhelmingly dominant pathway for hydrolysis due to the high activation energy required for nucleophilic substitution at an aromatic carbon. nih.gov

Table 2: Summary of Mechanistic Pathways in this compound Hydrolysis

| Attack Site | Cleavage | Mechanism | Description | Plausibility for this compound |

| Phosphorus | P-O | Associative (AN + DN) | Stepwise, via pentacoordinate intermediate | Plausible, especially in enzyme-catalyzed reactions |

| Phosphorus | P-O | Concerted (ANDN) | Single step, SN2-like | Highly Plausible, likely dominant pathway in solution |

| Carbon | C-O | SN1-like | Stepwise, via aryl cation | Highly Implausible |

| Carbon | C-O | SN2 | Single step, phosphate as leaving group | Highly Implausible at the aromatic ring |

Influence of Structural Factors on Reaction Mechanisms (e.g., Steric Hindrance, Leaving Group Ability)

The reactivity of phosphate esters like this compound is significantly governed by the structural characteristics of the molecule. Key factors include steric hindrance around the central phosphorus atom and the nature of the leaving group.

The presence of a methyl group at the ortho position of the phenyl ring introduces steric bulk near the reaction center. Generally, increased steric congestion at the phosphorus atom decreases the rate of nucleophilic attack. nih.gov This steric hindrance can impede the approach of a nucleophile, such as a water molecule or a hydroxide ion, to the electrophilic phosphorus atom, thereby slowing down reactions like hydrolysis compared to its unsubstituted counterpart, phenyl dihydrogen phosphate.

The reaction mechanism for phosphoryl transfer typically proceeds through a concerted S_N2-like pathway, involving a trigonal bipyramidal transition state. libretexts.orgyoutube.com The effectiveness of the 2-methylphenoxide (o-cresolate) group as a leaving group is another critical determinant of reaction rates. The stability of the leaving group is paramount; a more stable leaving group, corresponding to a more acidic conjugate acid (the phenol), will depart more readily. In the transition state of the hydrolysis reaction, negative charge partially accumulates on the leaving group oxygen. nih.gov The electron-donating nature of the methyl group slightly destabilizes the resulting phenoxide anion compared to an unsubstituted phenoxide, which could marginally decrease its leaving group ability. However, for substituents on the phenyl ring, steric effects, especially from the ortho position, often play a more dominant role than these modest electronic effects.

Solvent and pH Effects on Hydrolytic Reactivity

The medium in which the reaction occurs, specifically its solvent and pH, has a profound impact on the hydrolytic reactivity of this compound.

Solvent Effects: The rate of solvolysis of phosphate monoesters is highly dependent on the polarity and nature of the solvent. nih.gov Hydrolysis reactions in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), can be orders of magnitude faster than in pure water. nih.gov For instance, the hydrolysis of p-nitrophenyl phosphate dianion is over a million times faster in acetonitrile with a small amount of water than in pure water. nih.gov This significant rate enhancement is largely attributed to the desolvation of the ground state and stabilization of the transition state. nih.gov In mixed solvents like aqueous DMSO, the catalytic activity of metal ions in phosphate ester cleavage is also dramatically increased, which is ascribed to the preferable solvation of the cations by DMSO, creating a favorable anhydrous microenvironment for the reaction. unison.mx Conversely, comparing polar protic solvents, hydrolysis is generally faster in water than in less polar alcohols like tert-butyl alcohol. nih.gov

pH Effects: The pH of the solution dictates both the concentration of the nucleophile (hydroxide ion) and the protonation state of the phosphate ester itself. The hydrolysis rate of aryl phosphates generally increases in more alkaline water. mst.dk For many phosphate esters, hydrolysis under neutral or slightly acidic conditions is extremely slow. epa.gov The protonation state of this compound is crucial, as phosphate monoesters have multiple pKa values. nih.govucsd.edu At physiological pH, they exist as a mixture of the monoanionic and dianionic forms. researchgate.net The reactivity of these species differs significantly, with the monoanion being much more reactive towards hydrolysis than the dianion, a phenomenon directly linked to the role of protonation in the reaction mechanism. researchgate.net Studies on enzyme biomimetics have also shown that even modest elevations in pH can strongly impact the rate of hydrolysis of phosphosubstrates. nih.gov

Table 1: Influence of Environmental Factors on Phosphate Ester Hydrolysis

| Factor | Effect on Reactivity | Rationale | Source(s) |

|---|---|---|---|

| Solvent Polarity | Generally faster in polar solvents. | Stabilizes charged transition states. | nih.gov |

| Solvent Type | Dramatically accelerated in polar aprotic solvents (e.g., DMSO, MeCN) vs. water. | Reduced solvation of the nucleophile increases its reactivity; stabilization of the transition state. | nih.govunison.mx |

| pH | Rate increases with increasing pH (alkalinity). | Higher concentration of the potent nucleophile, hydroxide (OH⁻). | mst.dk |

| Protonation State | Monoanionic form is significantly more reactive than the dianionic form. | The proton on the monoanion can stabilize the leaving group in the transition state. | nih.govresearchgate.net |

Phosphoryl Group Transfer Processes

Phosphoryl group transfer is a fundamental reaction in chemistry and biology, involving the movement of a phosphoryl group (−PO₃²⁻) from a donor to an acceptor molecule. youtube.comwikipedia.org

Kinetic and Mechanistic Studies of Phospho Group Transfers

The mechanism of phosphoryl group transfer from phosphate esters has been the subject of extensive investigation. These reactions can be viewed as a continuum between two extremes: a fully associative mechanism involving a stable pentavalent phosphorane intermediate and a fully dissociative mechanism proceeding through a transient, highly reactive metaphosphate intermediate. libretexts.orgnih.gov

For most non-enzymatic reactions in solution, the mechanism is believed to be a concerted, S_N2-type process. youtube.com In this pathway, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs. libretexts.org This process goes through a single trigonal bipyramidal transition state where the incoming nucleophile and the outgoing leaving group occupy the apical positions. libretexts.orglibretexts.org The choice of pathway is influenced by the nature of the reactants and the solvent. unm.edu

Kinetic studies provide insight into the transition state's structure. For example, analyzing how reaction rates change with the substitution on the leaving group (a linear free-energy relationship) can reveal the extent of bond-breaking in the transition state. nih.gov

Role of Protonation in Phospho Transfer Reactions

Protonation plays a critical role in the hydrolysis of phosphate monoesters like this compound. As observed decades ago, the monoanionic form of a phosphate monoester hydrolyzes many orders of magnitude faster than the corresponding dianion. researchgate.net

Catalytic Aspects in Phosphate Ester Chemistry

Given that phosphoryl transfer reactions can be exceptionally slow in solution, catalysis is crucial for achieving reasonable reaction rates. nih.gov

Examination of Catalytic Interventions in Phosphoryl Transfer

Various catalytic strategies can accelerate the phosphoryl transfer reactions of this compound.

Metal Ion Catalysis: Metal ions can act as potent Lewis acid catalysts. Divalent cations such as Mg²⁺ and Ca²⁺ can significantly enhance the rate of hydrolysis. unison.mx The catalytic effect arises from several factors: the metal ion can coordinate to the non-bridging oxygen atoms of the phosphate group, neutralizing the negative charge and thereby increasing the electrophilicity of the phosphorus atom. libretexts.orgnih.gov This coordination also helps to properly position the nucleophile (e.g., a water molecule or hydroxide ion) for an in-line attack and can stabilize the negative charge buildup in the trigonal bipyramidal transition state. nih.gov The catalytic effect of these metal ions is often much more pronounced in mixed organic/aqueous solvents than in pure water. unison.mx

Table 2: Catalytic Effects on Phosphodiester Hydrolysis in 90% DMSO

| Catalyst (Cation) | Rate Enhancement Factor | Proposed Role of Catalyst | Source(s) |

|---|---|---|---|

| Mg(II) | 10⁸ - 10¹¹ | Lewis acid activation, charge neutralization, transition state stabilization. | unison.mx |

| Ca(II) | 10⁸ - 10¹¹ | Lewis acid activation, charge neutralization, transition state stabilization. | unison.mx |

Note: Data reflects rate enhancements for model phosphodiesters under specific conditions (neutral/weakly basic 90% DMSO) and illustrates the principle of metal ion catalysis.

Enzymatic Catalysis: In biological systems, enzymes known as phosphatases achieve enormous rate accelerations, sometimes exceeding 10²⁰-fold over the uncatalyzed reaction. nih.govunm.edu They employ a sophisticated catalytic scaffold to achieve this feat. Key principles of enzymatic catalysis include:

Transition State Stabilization: The enzyme's active site is exquisitely shaped to bind and stabilize the high-energy trigonal bipyramidal transition state more tightly than the ground state substrate. unm.edu

Precise Positioning: Enzymes precisely position the substrate and the nucleophile (which could be water or an amino acid residue) for optimal in-line attack. nih.gov

Activation of Reactants: The enzyme can activate the nucleophile (e.g., by deprotonating it to make it more potent) and the electrophile (e.g., through hydrogen bonding or metal ion coordination). nih.gov

Leaving Group Stabilization: The active site provides proton donors or other interactions to stabilize the departing leaving group. nih.gov

These catalytic interventions highlight the chemical principles that can be harnessed to control the reactivity of phosphate esters like this compound.

Application of Specific Dihydrogen Phosphate Salts as Catalysts in Organic Reactions

Aryl dihydrogen phosphates, a class of compounds to which this compound belongs, are recognized as effective Brønsted acid organocatalysts. rsc.orgthieme-connect.com Their utility stems from the acidic proton on the phosphate group, which can activate electrophiles through hydrogen bonding, facilitating a wide range of organic transformations. thieme-connect.comacs.org While catalytic data specifically employing this compound is not widely documented in prominent literature, the behavior of analogous aryl phosphates, such as diphenyl phosphate, provides critical insight into its potential applications. nih.govresearchgate.net

These simple organocatalysts are valued for their operational simplicity, mild reaction conditions, and often environmentally benign nature. thieme-connect.com The phosphoryl oxygen can act as a Brønsted basic site, allowing the catalyst to engage in dual hydrogen-bonding interactions, which can control the conformation of transition states and dictate stereochemical outcomes. nih.gov

A notable example is the use of diphenyl phosphate to catalyze the intermolecular Diels-Alder reaction. In a study involving a dienylcarbamate and a vinylquinoline, diphenyl phosphate was shown to facilitate the formation of the exo-adduct with high selectivity. nih.gov This is in contrast to typical Lewis acid or thermal conditions, which predominantly yield the endo-adduct. The catalyst's ability to form specific hydrogen bonds with the substrates is key to stabilizing the transition state that leads to the less common exo product. nih.gov

Catalytic Performance of Diphenyl Phosphate in an Exo-Selective Diels-Alder Reaction

| Catalyst | Dienophile | Diene | Selectivity (Exo:Endo) | Yield | Source |

|---|---|---|---|---|---|

| Diphenyl Phosphate | Vinylquinoline | Dienylcarbamate | 92:8 | 80% | nih.gov |

| BF₃·OEt₂ (Lewis Acid) | Vinylquinoline | Dienylcarbamate | 18:82 | 67% | nih.gov |

| Thermal (No Catalyst) | Vinylquinoline | Dienylcarbamate | 29:71 | 31% | nih.gov |

The principles demonstrated with diphenyl phosphate suggest that this compound could similarly function as a competent Brønsted acid catalyst for various C-C and C-heteroatom bond-forming reactions.

Redox-Gated Recognition and Anion Binding Phenomena

The dihydrogen phosphate anion (H₂PO₄⁻), the conjugate base of a phosphoric acid, is a significant target in supramolecular chemistry due to its roles in biological and environmental systems. evitachem.com The recognition and sensing of this anion, particularly from aryl dihydrogen phosphates, have been investigated through sophisticated electrochemical and supramolecular methods.

Electrochemical Studies of Dihydrogen Phosphate Anion Interactions

Electrochemical methods provide a sensitive means to study the binding of anions like dihydrogen phosphate. A prominent strategy involves "redox-gated" recognition, where a receptor molecule contains both an anion-binding site and a redox-active unit, such as ferrocene (B1249389). rsc.orgbeilstein-journals.org The binding of the anion to the receptor modulates the electrochemical properties of the redox-active component, providing a measurable signal.

In a typical system, a ferrocene-tethered receptor exhibits a specific redox potential for its Fe(II)/Fe(III) couple. Upon the addition of H₂PO₄⁻, the anion binds to the receptor, often through hydrogen bonds. beilstein-journals.org This binding event can stabilize the oxidized, cationic form of the ferrocene (ferrocenium), leading to a shift in the redox potential to a more negative value. rsc.org This shift serves as a clear signal for the presence of the dihydrogen phosphate anion.

Crucially, these systems can be designed for high selectivity. Studies have shown that certain ferrocene-based receptors display a significant electrochemical response to H₂PO₄⁻ while showing negligible response to other common anions like chloride (Cl⁻), hydrogen sulfate (B86663) (HSO₄⁻), and nitrate (B79036) (NO₃⁻). beilstein-journals.orgnih.gov This selectivity is critical for sensing applications in complex environmental or biological samples. nih.gov

Electrochemical Response of a Ferrocene-Tethered Receptor to Various Anions

| Anion Added | Shift in Redox Potential (ΔE₁/₂) | Binding Affinity | Source |

|---|---|---|---|

| H₂PO₄⁻ | Significant Negative Shift | High | rsc.orgbeilstein-journals.org |

| HSO₄⁻ | Negligible Shift | Poor | beilstein-journals.org |

| Cl⁻ | Negligible Shift | Poor | beilstein-journals.org |

| NO₃⁻ | Negligible Shift | Poor | beilstein-journals.org |

Supramolecular Recognition of Aryl Dihydrogen Phosphate Anions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition. The selective binding of the dihydrogen phosphate anion is a well-explored area, with numerous synthetic receptors designed to target it with high affinity and selectivity. nih.govevitachem.comrsc.org These receptors typically employ multiple hydrogen bond donors, such as urea (B33335), amide, or indole (B1671886) N-H groups, arranged in a specific geometry to complement the tetrahedral shape of the H₂PO₄⁻ anion. evitachem.comacs.org

For instance, bipyridyl bisurea-based receptors have demonstrated remarkable selectivity for dihydrogen phosphate. evitachem.comrsc.org These molecules can create a binding pocket where multiple hydrogen bonds converge on the anion. ¹H NMR titration studies show that the binding of H₂PO₄⁻ causes significant downfield shifts in the signals of the urea N-H protons, confirming the hydrogen-bonding interaction. rsc.org Such receptors can exhibit association constants for dihydrogen phosphate that are orders of magnitude greater than for other anions like acetate (B1210297) or halides, a phenomenon attributed to an "induced-fit" model where the receptor's conformation adapts to optimize binding. evitachem.com

Another class of effective receptors is based on acylhydrazone scaffolds. acs.org These systems can also recognize H₂PO₄⁻ through a network of hydrogen bonds involving amide N-H and even imine C-H donors. acs.org The design of these host molecules is a testament to the principles of molecular recognition, where understanding weak interactions leads to the creation of highly functional chemical systems.

Comparison of Supramolecular Receptors for Dihydrogen Phosphate Anion

| Receptor Type | Key Binding Moieties | Binding Affinity (Kₐ for H₂PO₄⁻) | Selectivity Profile | Source |

|---|---|---|---|---|

| Bipyridyl Bisurea | Urea N-H | High (e.g., >10⁴ M⁻¹) | Highly selective over halides and other oxoanions | evitachem.comrsc.org |

| Acylhydrazone | Amide N-H, Indole N-H | Strong | Selective for H₂PO₄⁻ | acs.org |

| Ferrocene-Triazole | Triazole C-H | Moderate to High | Selective electrochemical response for H₂PO₄⁻ | rsc.orgbeilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization of 2 Methylphenyl Dihydrogen Phosphate

Structural Elucidation via Advanced Spectroscopic Techniques

The precise architecture of (2-Methylphenyl) Dihydrogen Phosphate (B84403) is unraveled through the synergistic use of several spectroscopic methods. Each technique provides unique insights into the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a cornerstone for the structural analysis of (2-Methylphenyl) Dihydrogen Phosphate, offering detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The aromatic protons on the tolyl group typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The methyl protons, being attached to the aromatic ring, are expected to resonate as a singlet at approximately 2.2-2.5 ppm. The hydroxyl protons of the dihydrogen phosphate group are generally broad and their chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The aromatic carbons will show signals in the downfield region, typically between 120 and 150 ppm. The methyl carbon will have a characteristic signal in the aliphatic region, around 20-25 ppm.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphate compounds. oxinst.com For this compound, a single resonance is expected, and its chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. The chemical shift for similar organic phosphate compounds can range widely but is a key identifier. huji.ac.ilorganicchemistrydata.org The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can also be observed, providing further structural confirmation. huji.ac.il One-bond couplings are typically in the range of 600 to 700 Hz. huji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons |

| ¹H | 2.2 - 2.5 | Singlet | Methyl protons |

| ¹³C | 120 - 150 | Multiple signals | Aromatic carbons |

| ¹³C | 20 - 25 | Singlet | Methyl carbon |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, offering a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very strong and broad band associated with the P=O stretching vibration of the phosphate group is typically observed. researchgate.net Additionally, bands corresponding to P-O-C (aryl) stretching can be found. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The O-H stretching of the dihydrogen phosphate group results in a very broad absorption in the high-frequency region (typically 2500-3300 cm⁻¹). A shoulder at approximately 1227 cm⁻¹ can be attributed to the P-O-H bending. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The P=O stretching vibration also gives a characteristic Raman signal. Raman spectroscopy can be particularly useful for studying the phosphate group vibrations and any potential hydrogen bonding interactions. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phosphate) | 2500 - 3300 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| P=O Stretch | ~1200 - 1300 | IR, Raman |

| P-O-H Bend | ~1227 | IR |

| P-O-C (Aryl) Stretch | ~950 - 1100 | IR |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk

Upon ionization, the molecule will form a molecular ion (M+). The high-resolution mass of this ion can be used to confirm the elemental composition of the compound. The fragmentation of organophosphate esters is well-studied. mdpi.com A common fragmentation pathway for aryl phosphates involves the cleavage of the P-O-aryl bond. For this compound, this would lead to the formation of a [C₇H₇O]+ ion (m/z 107) corresponding to the methylphenyl cation and a dihydrogen phosphate radical, or a [H₂PO₄]⁻ ion in negative ion mode. Another characteristic fragmentation is the loss of the phosphate group. nih.govresearchgate.net The loss of H₃PO₄ (98 Da) from the protonated molecule is a common fragmentation pathway for phosphopeptides and similar phosphate-containing compounds under collision-induced dissociation (CID). nih.govresearchgate.netnih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 188.03 | [C₇H₉O₄P]⁺ | Molecular Ion (M⁺) |

| 107.05 | [C₇H₇O]⁺ | Methylphenyl cation |

| 97.98 | [H₂PO₄]⁻ | Dihydrogen phosphate anion (negative mode) |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or impurities and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound.

Method development for this compound would typically involve reversed-phase chromatography. A C18 column is a common choice for the stationary phase due to its versatility. ekb.eg The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ekb.eg A phosphate buffer, for instance, potassium dihydrogen phosphate, can be used to control the pH and improve peak shape. ekb.eg Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from impurities. Detection is commonly performed using a UV detector, as the tolyl group possesses a chromophore that absorbs UV light. The selection of the detection wavelength would be based on the UV spectrum of the compound.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Preparative and Analytical Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents with varying polarities. A common solvent system might include a mixture of a polar solvent like ethyl acetate (B1210297) or methanol and a less polar solvent like hexane (B92381) or dichloromethane. The choice of solvent system is crucial for achieving good separation, and various ratios would be tested to find the optimal conditions. Due to the polarity of the phosphate group, a more polar solvent system is generally required. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring is UV-active. Alternatively, staining with a reagent like potassium permanganate (B83412) or iodine can be used. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 5: Illustrative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 7:3 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or chemical staining |

Solid-State Characterization

Solid-state analysis provides critical insights into the arrangement of atoms in a crystalline solid and its behavior under thermal stress.

For this compound, it is anticipated that the protonated 2-methylphenyl group would interact with the phosphate anions. The resulting crystal structure would likely feature a network of hydrogen bonds, with the phosphate groups forming a stable, extended arrangement. The precise packing and bond angles would be influenced by the steric and electronic effects of the methyl group on the phenyl ring.

Table 1: Representative Crystallographic Data for an Analogous Organic Dihydrogen Phosphate

| Parameter | 2-Phenylanilinium dihydrogen phosphate researchgate.net |

|---|---|

| Formula | C₁₂H₁₂N⁺·H₂PO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.4580 (4) |

| b (Å) | 4.7422 (1) |

| c (Å) | 18.4765 (6) |

| β (°) | 112.008 (1) |

| Volume (ų) | 1255.45 (7) |

This data is for an analogous compound and serves as a representative example.

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. It is a valuable tool for studying the thermal stability and decomposition profile of compounds.

Specific TGA data for this compound is not publicly documented. However, the thermal behavior of other phosphate compounds, such as ammonium (B1175870) dihydrogen phosphate (ADP), can offer predictive insights. The thermal decomposition of ADP is an endothermic process that begins at approximately 200°C. researchgate.net This decomposition involves dehydration and condensation reactions, leading to the formation of pyrophosphoric acid and subsequently metaphosphoric acid at higher temperatures. researchgate.net

It is expected that the thermal decomposition of this compound would also proceed through a series of steps. The initial phase would likely involve the loss of water molecules from the dihydrogen phosphate groups. At higher temperatures, the organic component, the 2-methylphenyl group, would begin to decompose. The final residue would likely be some form of polyphosphoric acid or a phosphate-based char. The exact decomposition temperatures and the nature of the intermediate products would be influenced by the strength of the interactions between the organic cation and the phosphate anion.

Table 2: Representative Thermal Decomposition Data for a Phosphate Compound

| Compound | Initial Decomposition Temperature (°C) | Decomposition Behavior |

|---|

This data is for an analogous compound and serves as a representative example.

Complementary Analytical Techniques in Phosphate Research

While XRD and TGA provide crucial solid-state information, a comprehensive characterization of phosphate compounds often requires a suite of complementary analytical techniques. These methods can elucidate the structure in solution, identify functional groups, and quantify the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for the analysis of organophosphates. It provides detailed information about the chemical environment of the phosphorus atom, allowing for the identification and quantification of different phosphate species in a sample. nih.gov ¹H and ¹³C NMR would also be essential for confirming the structure of the organic (2-methylphenyl) portion of the molecule. mdpi.com

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are invaluable for separating and identifying components in a mixture. nih.gov These methods could be used to assess the purity of this compound and to analyze any potential degradation products.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. mdpi.com This technique would be critical for confirming the identity of this compound.

Spectroscopic Methods: Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of the phosphate and organic functional groups within the molecule, providing further structural confirmation.

The integrated application of these analytical techniques allows for a thorough and unambiguous characterization of this compound, from its solid-state structure and thermal stability to its molecular identity and purity.

Computational and Theoretical Chemistry Studies of 2 Methylphenyl Dihydrogen Phosphate

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These computational methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular properties from first principles.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) has become a leading method in quantum chemistry for the geometry optimization of molecules. lpnu.ua Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net

For (2-Methylphenyl) Dihydrogen Phosphate (B84403), DFT calculations, commonly using hybrid functionals like B3LYP, would be employed to find the lowest energy conformation of the molecule. lpnu.uanih.gov This process, known as geometry optimization, systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located. The outcome of this calculation is an optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. These theoretical results can then be compared with experimental data if available, for instance, from X-ray crystallography studies on related compounds. researchgate.netuctm.edu

Table 1: Hypothetical Optimized Geometric Parameters for (2-Methylphenyl) Dihydrogen Phosphate using DFT

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | P=O | Value |

| P-OH | Value | |

| P-O(Aryl) | Value | |

| C-O(Ester) | Value | |

| C-C(Aromatic) | Value | |

| C-H | Value | |

| Bond Angles (°) | O=P-OH | Value |

| HO-P-OH | Value | |

| P-O-C | Value | |

| O-C-C | Value | |

| Dihedral Angles (°) | HO-P-O-C | Value |

| P-O-C-C | Value |

Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT geometry optimization.

Ab Initio Methods (e.g., Hartree-Fock (HF), MP2) for Molecular Structures

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a foundational approximation of the multi-electron wavefunction. reddit.com While HF is a crucial starting point, it does not account for electron correlation, which can be significant for accurate energy and geometry predictions.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation effects and generally provides more accurate molecular structures and energies than HF, though at a higher computational expense. researchgate.netreddit.com In a theoretical study of this compound, both HF and MP2 methods could be used to calculate the molecular structure, allowing for a comparison with DFT results to assess the impact of different levels of theory on the predicted geometry. uctm.edu

Basis Set Selection and Validation in Theoretical Studies

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but they also significantly increase the computational time.

Commonly used basis sets include the Pople-type basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netuni-muenchen.de For a molecule like this compound, which contains second-row elements (P) and lone pairs (O), the inclusion of polarization (d,p) and diffuse (+) functions is important for an accurate description. uni-muenchen.de

Validation of the chosen basis set involves ensuring that the calculated properties are converged with respect to the basis set size. This can be achieved by performing calculations with a series of systematically larger basis sets to see if the results change significantly. The final choice of method and basis set, for instance B3LYP/6-311++G(d,p), represents a compromise between desired accuracy and computational feasibility. researchgate.netnih.gov

Electronic Properties and Reactivity Prediction

Beyond determining molecular structure, computational methods are powerful tools for predicting the electronic properties and chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.descienceopen.com The MEP is calculated for every point on a constant electron density surface, and the values are represented by different colors.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green and yellow regions represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would likely show strong negative potentials (red) around the oxygen atoms of the phosphate group, particularly the phosphoryl oxygen (P=O). uctm.edu These areas represent the most probable sites for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potentials (blue) would be expected around the acidic hydrogen atoms of the dihydrogen phosphate group, making them the primary sites for deprotonation or interaction with nucleophiles. science.govnih.gov

Analysis of HOMO-LUMO Energies and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the orbital from which an electron is most easily removed; it acts as an electron donor.

The LUMO represents the orbital to which an electron is most easily added; it acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org A large gap implies higher kinetic stability. uctm.edu For this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed over the phosphate group. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential (related to EHOMO) and electron affinity (related to ELUMO).

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Calculated Value (eV) |

| HOMO Energy (EHOMO) | Value |

| LUMO Energy (ELUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Note: The values in this table are placeholders and represent the type of data that would be generated from a quantum chemical calculation of electronic properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the underlying electronic structure of molecules. nih.gov For this compound, NBO analysis elucidates the interactions between the occupied (donor) Lewis-type orbitals and the unoccupied (acceptor) non-Lewis-type orbitals. This analysis provides a quantitative measure of the stability arising from these electron delocalization effects. nih.govnih.gov

The key interactions in the molecule involve charge transfer from the lone pairs of oxygen atoms in the phosphate group to the antibonding orbitals of adjacent P-O and O-H bonds. Similarly, interactions occur between the π-orbitals of the 2-methylphenyl ring and the phosphate moiety. The stability of the molecule is enhanced by these hyperconjugative interactions. nih.govcapes.gov.br The analysis involves calculating the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with each donor-acceptor interaction. ugm.ac.id A higher E(2) value indicates a stronger interaction.

In analogous phosphate compounds, such as 2,5-dimethylanilinium dihydrogen phosphate, NBO analysis has been crucial in explaining the stability and nonlinear optical (NLO) activity by identifying significant charge transfer interactions. nih.govcapes.gov.br For this compound, the primary donor-acceptor interactions would be expected to involve the oxygen lone pairs (n) and the antibonding sigma orbitals (σ*).

Table 1: Representative Second-Order Perturbation Energies from NBO Analysis for Phosphate Compounds

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) in P=O | σ*(P-OAr) | High | Intramolecular hyperconjugation |

| n(O) in P-OH | σ*(P-OAr) | Moderate | Intramolecular hyperconjugation |

| n(O) in P-OH | σ*(O-H) | Moderate | Intramolecular hyperconjugation |

| π(C-C) in Phenyl Ring | σ*(P-OAr) | Low-Moderate | Ring-Phosphate Interaction |

Note: This table is illustrative, based on typical findings for aryl phosphate compounds. Actual values require specific calculations for this compound.

Intermolecular and Intramolecular Interaction Analysis

Characterization of Hydrogen Bonding Networks

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. Dihydrogen phosphate anions (H₂PO₄⁻) are well-known for their ability to self-assemble into extensive supramolecular architectures through strong O-H···O hydrogen bonds. nih.govresearchgate.net These interactions often lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govresearchgate.netresearchgate.net

Table 2: Typical Hydrogen Bond Geometries in Dihydrogen Phosphate Crystals

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···O | ~0.86 | ~1.6 - 1.8 | ~2.5 - 2.7 | >160 |

| N-H···O | ~0.86 - 0.89 | ~1.8 - 2.0 | ~2.7 - 2.9 | >150 |

| C-H···O | ~0.93 - 0.97 | ~2.2 - 2.6 | ~3.2 - 3.6 | >130 |

Note: Data compiled from studies on analogous dihydrogen phosphate salts. nih.govnih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. biointerfaceresearch.comnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of intermolecular contacts. biointerfaceresearch.com The analysis generates a dnorm surface, where different colors represent the nature of the contacts: red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue regions signify contacts longer than the van der Waals radii. biointerfaceresearch.comnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 55% | Represents the majority of the surface, typical for organic molecules. nih.govnih.gov |

| O···H / H···O | ~20 - 40% | Corresponds to the crucial O-H···O and C-H···O hydrogen bonds. biointerfaceresearch.comnih.gov |

| C···H / H···C | ~15 - 20% | Arises from contacts involving the aromatic ring. nih.gov |

| C···C | ~2 - 5% | May indicate the presence of π-π stacking interactions. biointerfaceresearch.comnih.gov |

Note: This table presents expected values based on analyses of similar organic-inorganic phosphate compounds. biointerfaceresearch.comnih.govnih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Simulation of Phosphoryl Transfer Reaction Pathways

Phosphoryl transfer reactions are fundamental in chemistry and biology, and their mechanisms are a subject of extensive theoretical study. nih.gov For aryl phosphate monoesters like this compound, several mechanistic pathways are possible for reactions such as hydrolysis. acs.org Computational modeling, often using Quantum Mechanics (QM) cluster models or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is employed to simulate these reaction pathways and identify the most likely transition states. acs.org

The three primary mechanistic models considered are:

Concerted (A_N_D_N or S_N_2-type): This pathway involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the cleavage of the bond to the leaving group. acs.org

Stepwise Associative (A_N + D_N): This mechanism proceeds through a high-energy, pentacoordinate phosphorane intermediate. acs.org The nucleophile first adds to the phosphorus center, and then the leaving group departs in a separate step.

Stepwise Dissociative (D_N + A_N or S_N_1-type): In this pathway, the bond to the leaving group breaks first, forming a highly reactive, trigonal metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by the nucleophile. nih.govlibretexts.org

For the hydrolysis of phosphate monoester dianions, the mechanism is often proposed to be dissociative, proceeding through a metaphosphate-like transition state. nih.govnih.gov However, the monoanionic form, which would be relevant under certain pH conditions, may favor a more associative or concerted pathway. nih.gov Theoretical simulations are essential to map the potential energy surface, calculate activation barriers for each pathway, and determine the structure of the transition states, providing insights that are difficult to obtain experimentally. acs.org

Investigation of Solvent and Environmental Effects on Reaction Kinetics

The kinetics of phosphoryl transfer reactions are profoundly influenced by the surrounding environment, particularly the solvent. acs.orgnih.gov Theoretical models are critical for dissecting how solvent molecules and local environmental factors affect reaction rates and mechanisms.

Solvent Effects: The polarity, proticity, and hydrogen-bonding capability of the solvent can dramatically alter the activation energy of the reaction. For instance, the hydrolysis rate of the dianion of p-nitrophenyl phosphate increases by a factor of 10⁶–10⁷ when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov This is because dipolar aprotic solvents are less effective at solvating the ground state anion compared to water, but can still stabilize the more charge-delocalized transition state, thus lowering the activation barrier. nih.gov Computational studies can model these solvent-solute interactions explicitly or by using continuum solvent models to predict how changes in the solvent environment will modulate the reaction kinetics. acs.org

Environmental Effects: In a biological context, the active site of an enzyme provides a unique microenvironment. Theoretical studies suggest that by excluding water and creating a lower dielectric environment relative to the aqueous solution, an enzyme can decrease the activation barrier for phosphoryl transfer. acs.org Furthermore, specific interactions within an active site, such as coordination to metal ions or hydrogen bonding with amino acid residues, can stabilize the transition state and provide significant catalytic rate enhancement. nih.govmdpi.com Computational simulations can model these specific interactions to understand their contribution to catalysis and how they might alter the preferred reaction pathway compared to the reaction in bulk solvent. acs.orgmdpi.com

QM/MM Calculations for Complex Chemical Environments

The study of this compound in intricate chemical settings, such as biological systems or on mineral surfaces, necessitates computational methods that can accurately model chemical reactions and interactions within a large environmental framework. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations serve as a powerful tool for this purpose, offering a balance between the quantum mechanical accuracy required for the reactive center and the computational efficiency of molecular mechanics for the surrounding environment. mpg.deresearchgate.net

In a typical QM/MM setup for analyzing this compound, the molecule itself, particularly the phosphate group where reactions like hydrolysis would occur, is designated as the QM region. This allows for a detailed description of electronic structure changes, bond breaking, and bond formation. The surrounding environment, which could consist of water molecules, amino acid residues in an enzyme active site, or a mineral surface, is treated using the classical force fields of MM. mpg.defrontiersin.org The interaction between the QM and MM regions is a critical aspect of the simulation, with modern approaches ensuring that the electronic structure of the QM region is polarized by the electrostatic field of the MM environment. mpg.denih.gov

Methodology and Simulation Parameters

The application of QM/MM simulations to this compound would involve several key steps. Initially, the system is partitioned into the QM and MM regions. For instance, in studying its interaction with a protein, the phosphate ester and potentially a few key interacting residues would constitute the QM region, while the rest of the protein and solvent molecules would be the MM region. wisc.edu

Molecular dynamics (MD) simulations are then performed to sample the conformational space of the system. frontiersin.org From these trajectories, representative snapshots can be selected for more detailed QM/MM calculations to determine reaction pathways and energy barriers. For example, in studying the hydrolysis of this compound, the reaction coordinate could be defined as the distance between the phosphorus atom and the nucleophilic attacking water molecule. researchgate.net

The choice of QM method and basis set is crucial for the accuracy of the results. Density Functional Theory (DFT) methods are commonly employed for the QM region due to their balance of accuracy and computational cost. researchgate.net The parameters for the MM force field must also be carefully chosen to accurately represent the interactions within the environment.

A hypothetical QM/MM simulation setup for studying the hydrolysis of this compound in an aqueous solution is detailed in the table below.

Table 1: Hypothetical QM/MM Simulation Parameters for this compound Hydrolysis

| Parameter | Specification | Purpose |

| QM Region | This compound, 50 water molecules | To accurately model the electronic changes during the hydrolysis reaction in the immediate solvent shell. |

| MM Region | Bulk water (a periodic box of water molecules) | To simulate the effect of the extended solvent environment on the reaction. |

| QM Method | DFT with B3LYP functional | To provide a reliable description of the electronic structure and reaction energetics. |

| Basis Set | 6-31+G(d,p) | To offer flexibility in describing the electron distribution, including diffuse functions for anionic species. |

| MM Force Field | AMBER or CHARMM | To model the interactions of the bulk water molecules. |

| Simulation Time | 50 ns | To ensure adequate sampling of the conformational space of the solvated compound. |

| Thermodynamic Ensemble | NVT (Canonical) | To maintain constant number of particles, volume, and temperature, mimicking laboratory conditions. |

Research Findings from Analogous Systems

While direct QM/MM studies on this compound are not extensively documented, research on analogous organophosphates provides insight into the potential findings. For example, QM/MM studies on the hydrolysis of adenosine (B11128) triphosphate (ATP) in enzymatic environments have elucidated the reaction mechanisms and the role of the surrounding protein in catalysis. acs.org These studies often reveal whether the reaction proceeds through a stepwise or concerted mechanism and can quantify the energetic stabilization provided by the enzyme.

Similarly, QM/MM investigations into the binding of organic phosphates like inositol (B14025) hexaphosphate (IHP) to mineral surfaces have detailed the nature of the interactions. frontiersin.org These studies calculate interaction energies and identify the specific binding motifs (e.g., monodentate or bidentate) that are formed. frontiersin.org Such findings are crucial for understanding the environmental fate of organophosphates.

Based on these analogous studies, hypothetical research findings for a QM/MM study of this compound interacting with an enzyme active site are presented below.

Table 2: Hypothetical Research Findings for QM/MM Study of this compound in an Enzyme Active Site

| Finding | Description | Implication |

| Reaction Mechanism | The hydrolysis of the P-O bond proceeds via a synchronous, associative transition state. | Provides a detailed picture of the chemical transformation at the atomic level. |

| Activation Energy | The calculated activation energy for the enzymatic hydrolysis is 15 kcal/mol lower than in aqueous solution. | Quantifies the catalytic effect of the enzyme and explains the rate enhancement. |

| Key Residue Interactions | Arginine and Lysine residues are found to stabilize the negatively charged transition state through hydrogen bonding. | Identifies the specific amino acids responsible for catalysis, offering targets for site-directed mutagenesis studies. |

| Conformational Effects | The binding of the substrate induces a conformational change in the enzyme, pre-organizing the active site for catalysis. | Elucidates the role of protein dynamics in the catalytic cycle. |

By applying the robust methodology of QM/MM calculations, a detailed, molecular-level understanding of the behavior of this compound in complex chemical and biological environments can be achieved.

Research Contexts and Broader Chemical Significance of 2 Methylphenyl Dihydrogen Phosphate

Role as a Model Compound in Fundamental Organophosphorus Chemistry

(2-Methylphenyl) Dihydrogen Phosphate (B84403) serves as an important model compound for investigating the fundamental principles of organophosphorus chemistry, particularly reaction kinetics and mechanisms. The hydrolysis of phosphate esters is a critical reaction in both biological and industrial processes, and aryl dihydrogen phosphates like the subject compound provide a simplified system for studying this transformation.

The rate of hydrolysis of phosphate esters is highly dependent on factors such as pH and the nature of the leaving group. who.int The stability of the corresponding phenoxide anion, which is influenced by the electronic properties of substituents on the aryl ring, is a key determinant of the reaction rate. For cresyl phosphates, the pKa of the leaving group (cresol) is a critical parameter. service.gov.uk The presence of the electron-donating methyl group in (2-Methylphenyl) Dihydrogen Phosphate, compared to an unsubstituted phenyl phosphate, is expected to decrease the stability of the resulting phenoxide ion, thereby influencing the hydrolysis rate.

Furthermore, the position of the methyl group is crucial. The ortho position of the methyl group in this compound introduces steric effects that can hinder the approach of a nucleophile (like water or hydroxide) to the phosphorus center. This makes it an excellent model for studying the interplay of electronic and steric effects in Sₙ2-type reactions at a phosphorus center. oaepublish.com Studies on the triesters of cresol (B1669610) have shown that the ortho isomer can have different degradation rates compared to its meta and para counterparts, highlighting the importance of substituent placement. For instance, in one study, the biodegradation of the ortho isomer of tricresyl phosphate in river water was observed to be slightly faster than the meta or para isomers. who.int In another experiment measuring hydrolysis via reaction with perborate, tri-o-cresyl phosphate had a half-life of 87 minutes, compared to 27 minutes for tri-p-cresyl phosphate, demonstrating the significant impact of isomer position on reactivity. service.gov.uk

Exploration in the Context of Phosphate Prodrug Research and Transformation

The phosphate prodrug strategy is a well-established method for improving the aqueous solubility and bioavailability of drugs. nih.govresearchgate.net This approach involves attaching a phosphate monoester group to a parent drug, which is often poorly water-soluble. nih.gov This phosphorylated prodrug is then administered and subsequently cleaved in the body by enzymes, most notably alkaline phosphatases (ALPs), to release the active pharmaceutical ingredient. nih.govnih.gov

This compound represents the fundamental structure of a simple aryl phosphate monoester. While not typically a drug itself, its structure is highly relevant for understanding the principles of prodrug design. The stability and enzymatic cleavage kinetics of the aryl-phosphate bond are critical for a prodrug's success. nih.govacs.org Researchers use model compounds like simple aryl phosphates to study how factors such as the electronic nature and steric hindrance of the aryl group affect the rate of enzymatic hydrolysis. acs.org The cleavage of the phosphate group from the drug must be efficient to ensure the timely release of the therapeutic agent. nih.gov Therefore, the study of how enzymes interact with and hydrolyze compounds like this compound provides valuable insights that can be applied to the design of more effective phosphate prodrugs for a wide range of medications, from antiviral to anticancer agents. nih.govfrontiersin.org

Derivatization and Integration into Complex Chemical Architectures (e.g., Polymer Systems, Sensors)

The chemical structure of this compound allows for its derivatization and incorporation into more complex chemical systems, such as polymers and sensors. Organophosphorus compounds are widely used as flame retardants and plasticizers in polymers like PVC and polyurethanes. wikipedia.orgfrontiersin.orgepa.gov While this application typically involves triaryl phosphates like tricresyl phosphate, the underlying chemistry of the phosphate ester bond is the same. wikipedia.org The dihydrogen phosphate group of the title compound is reactive and could be used to synthesize phosphorus-containing polymers through esterification reactions, potentially forming polyphosphoesters with unique thermal and mechanical properties. mdpi.comnih.gov For example, research has demonstrated the synthesis of polymers with phosphorus-containing side chains by reacting a precursor polymer with a diphenyl phosphoric ester derivative. rsc.org Similarly, phosphazene-based polymers, which can be synthesized from related cresol derivatives like m-toluidine, are known for their high thermal stability and flame retardancy. nih.gov